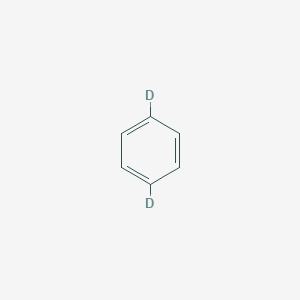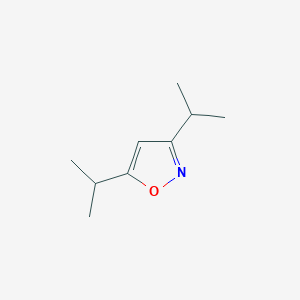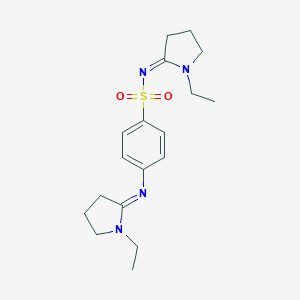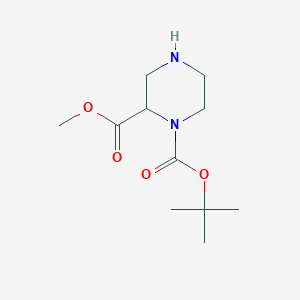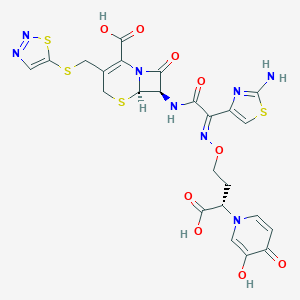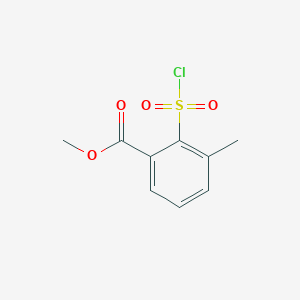![molecular formula C11H9NO4 B159603 Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate CAS No. 136818-52-5](/img/structure/B159603.png)
Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate
Descripción general
Descripción
“Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate” is a chemical compound. It is a substituted 1H-indole .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H9NO4/c1-14-11(13)8-2-6-3-9-10(16-5-15-9)4-7(6)12-8/h2-4,12H,5H2,1H3 . This indicates that the compound has a molecular weight of 219.2 . Physical And Chemical Properties Analysis
“Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate” is a yellow solid .Aplicaciones Científicas De Investigación
Alzheimer's Disease Imaging
A notable application of methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate derivatives is in Alzheimer's disease research. Gao, Wang, and Zheng (2018) synthesized carbon-11-labeled CK1 inhibitors, including derivatives of methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate, as potential PET radiotracers for imaging Alzheimer's disease (Gao, Wang, & Zheng, 2018).
Organic Synthesis
Li (2015) conducted a study on the radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, leading to the synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, demonstrating the compound's utility in organic synthesis (Li, 2015).
Building Blocks for Derivative Synthesis
Parsons, Ghellamallah, Male, Spencer, and Grainger (2011) used methyl indole-3-carboxylate for the regioselective synthesis of methyl 5,6-dibromoindole-3-carboxylate, highlighting its role as a building block in the synthesis of various derivatives (Parsons et al., 2011).
Intramolecular Friedel–Crafts Acylation
In 2008, Li, Chang, Gao, and Gao researched the intramolecular cyclisation of methyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylic acids, an important reaction in organic chemistry (Li et al., 2008).
HIV Research
Mayes, Chaudhuri, Hencken, Jeannot, Latham, Mathieu, McGarry, Stewart, Wang, and Moussa (2010) described the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of HIV inhibitors (Mayes et al., 2010).
Propiedades
IUPAC Name |
methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-14-11(13)8-2-6-3-9-10(16-5-15-9)4-7(6)12-8/h2-4,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIFSOJGHOSHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC3=C(C=C2N1)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



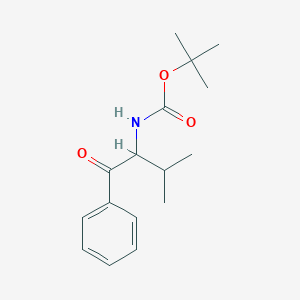
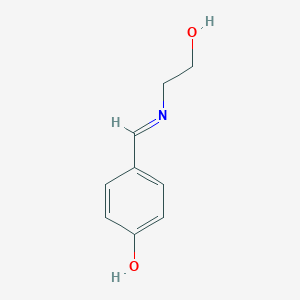
![4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one](/img/structure/B159528.png)
![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)
![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate](/img/structure/B159531.png)
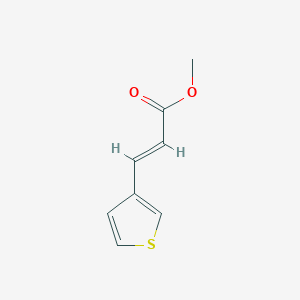
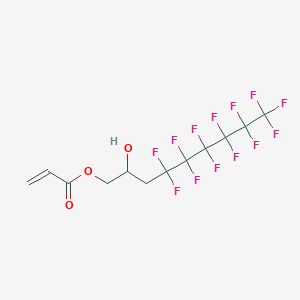
![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)
